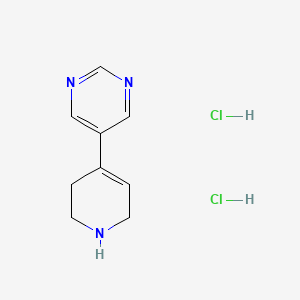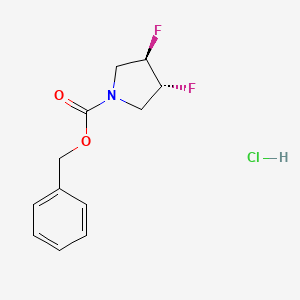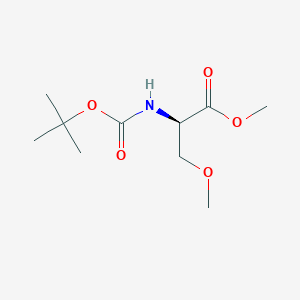
(R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-methoxypropanoate
Overview
Description
“®-Methyl 2-((tert-butoxycarbonyl)amino)-3-methoxypropanoate” is a chemical compound with the CAS Number: 862372-14-3. Its molecular weight is 233.26 and its IUPAC name is methyl N-(tert-butoxycarbonyl)-O-methyl-D-serinate .
Molecular Structure Analysis
The molecular formula of “®-Methyl 2-((tert-butoxycarbonyl)amino)-3-methoxypropanoate” is C10H19NO5 . The InChI code for this compound is 1S/C10H19NO5/c1-10(2,3)16-9(13)11-7(6-14-4)8(12)15-5/h7H,6H2,1-5H3,(H,11,13)/t7-/m1/s1 .Physical And Chemical Properties Analysis
“®-Methyl 2-((tert-butoxycarbonyl)amino)-3-methoxypropanoate” is a solid at room temperature .Scientific Research Applications
Flavour Compounds in Foods
(R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-methoxypropanoate may be related to the production and breakdown pathways of branched-chain aldehydes, such as 2-methyl propanal and 2- and 3-methyl butanal, which are significant for flavor in various food products. These aldehydes arise from amino acids and are present in both fermented and non-fermented food products, influencing food flavor and quality (Smit et al., 2009).
Environmental Behavior and Fate
The compound may also be associated with the study of the environmental behavior and fate of similar molecules like methyl tert‐butyl ether (MTBE). Such studies focus on the interaction of these compounds with water, their solubility, and their resistance to degradation in natural environments, which is crucial for understanding their environmental impact and behavior (Squillace et al., 1997).
Biodegradable Plastics and Recycling
There's a potential link with the production and application of biodegradable plastics like Poly‐3‐hydroxybutyrate (PHB). The compound could be involved in the tailored conversion of PHB to targeted chemicals and fuels, offering a sustainable feedstock for producing value-added chemicals and fuels. This area is particularly important for reducing the environmental impact of plastics and promoting sustainable materials (Kang et al., 2022).
Fuel Additives and Membrane Technology
It might be relevant in the context of fuel additives, specifically MTBE, and the purification of these additives using membrane technology like pervaporation. This involves the selective separation of organic mixtures and is critical for improving fuel performance and reducing the emission of hazardous components (Pulyalina et al., 2020).
Safety and Hazards
Mechanism of Action
Target of Action
It is a derivative of valine , an essential amino acid. Amino acids and their derivatives are known to influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage .
Mode of Action
The tert-butoxycarbonyl (boc) group is a widely used amine protecting group . The Boc group can be removed under acidic conditions, revealing the amine group for further reactions .
properties
IUPAC Name |
methyl (2R)-3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO5/c1-10(2,3)16-9(13)11-7(6-14-4)8(12)15-5/h7H,6H2,1-5H3,(H,11,13)/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKRNQTKSNGIWBV-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(COC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](COC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



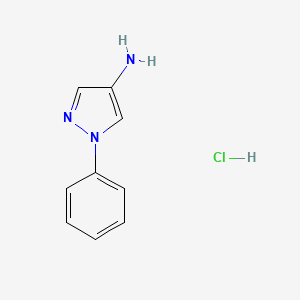



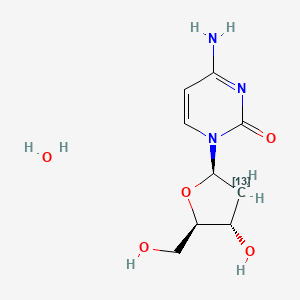
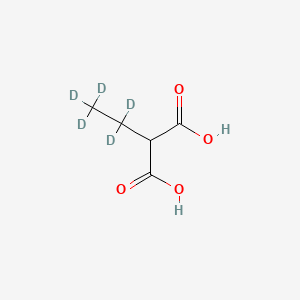

![1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidine-3-carboxylic acid dihydrochloride](/img/structure/B1433885.png)



